molecular formula C9H14ClNO3S B2572124 (3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride CAS No. 2580216-63-1

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride

Cat. No.: B2572124
CAS No.: 2580216-63-1
M. Wt: 251.73
InChI Key: BMICSWLRXYBBOI-UHFFFAOYSA-N
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Description

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride is a chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride involves several steps. The starting material is typically a substituted benzene derivative, which undergoes a series of reactions including methylation, sulfonation, and amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted amines. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-4-methylphenyl)methanamine
  • (4-Methylsulfonylphenyl)methanamine
  • (3-Methoxyphenyl)methanamine

Uniqueness

(3-Methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-methoxy-4-methylsulfonylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMICSWLRXYBBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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